5-Hydroxypyrimidine-2(1H)-thione
CAS No.:
Cat. No.: VC17863135
Molecular Formula: C4H4N2OS
Molecular Weight: 128.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4N2OS |
|---|---|
| Molecular Weight | 128.15 g/mol |
| IUPAC Name | 5-hydroxy-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) |
| Standard InChI Key | YQCYXOIHBASUGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=S)N1)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Hydroxypyrimidine-2(1H)-thione (C₄H₄N₂OS) consists of a six-membered pyrimidine ring with substituents at positions 2 and 5. The thione group at position 2 exists in equilibrium with its thiol tautomer, a phenomenon well-documented in analogous compounds like pyrazine-2(1H)-thione . The hydroxyl group at position 5 introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing.
Key structural parameters inferred from related systems include:
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Bond lengths: The C=S bond in thione groups typically measures ~1.67 Å, as observed in pyrazine-2(1H)-thione .
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Tautomerism: The thione-thiol equilibrium (Scheme 1) is critical for understanding reactivity, with the thione form often dominating in solid matrices .
Scheme 1: Tautomeric equilibrium between 5-hydroxypyrimidine-2(1H)-thione (thione form) and its thiol counterpart.
Spectral Characterization
While direct spectral data for 5-hydroxypyrimidine-2(1H)-thione are scarce, infrared (IR) signatures of related thiones provide benchmarks:
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O–H stretch: Broad band ~3200–3400 cm⁻¹ for the hydroxyl group .
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N–H vibrations: Peaks at 1550–1600 cm⁻¹ in thione tautomers .
Nuclear magnetic resonance (NMR) predictions based on analogues suggest:
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¹H NMR: Downfield-shifted protons adjacent to sulfur (δ 8.5–9.5 ppm) and hydroxyl (δ 5.0–6.0 ppm).
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¹³C NMR: C2 resonance near δ 180–190 ppm characteristic of thiocarbonyl groups .
Synthetic Pathways and Reactivity
Synthesis Strategies
Though no explicit synthesis of 5-hydroxypyrimidine-2(1H)-thione is reported, plausible routes include:
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Thionation of pyrimidinones: Treatment of 5-hydroxypyrimidin-2(1H)-one with Lawesson’s reagent or phosphorus pentasulfide.
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Cyclocondensation: Reaction of thiourea derivatives with α,β-diketones or hydroxy-substituted enones.
The one-pot synthesis of thiadiazine thiones demonstrates the feasibility of constructing sulfur-containing heterocycles under mild conditions, a strategy potentially adaptable to pyrimidine systems.
Photochemical Behavior
UV irradiation studies on N-hydroxypyridine-2(1H)-thione revealed hydroxyl group abstraction and subsequent formation of mercaptopyridine derivatives. By analogy, 5-hydroxypyrimidine-2(1H)-thione may undergo similar photolysis, yielding 2-mercaptopyrimidine and water (Scheme 2). Matrix isolation experiments in solid hydrogen showed >90% conversion efficiency for related compounds , suggesting comparable reactivity in pyrimidine analogues.
Scheme 2: Proposed photodecomposition pathway for 5-hydroxypyrimidine-2(1H)-thione under UV irradiation.
Solid-State Properties and Supramolecular Assembly
Crystallographic Insights
Pyrazine-2(1H)-thione crystallizes in the monoclinic space group P2₁/m, with molecules linked via N–H⋯N and C–H⋯S hydrogen bonds . Similar packing motifs are anticipated for 5-hydroxypyrimidine-2(1H)-thione, where the hydroxyl group could participate in O–H⋯S or O–H⋯N interactions. Key metrics from analogous structures include:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯N | 2.893 | 165.2 |
| C–H⋯S | 3.716–3.797 | 142.8 |
Hydrogen-Bonding Networks
The coexistence of thione and hydroxyl groups enables diverse hydrogen-bonding patterns:
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Intramolecular: S⋯H–O interactions stabilizing specific tautomers.
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Intermolecular: Chains or sheets sustained by N–H⋯O and O–H⋯S contacts, as seen in 5-hydroxyalkylated thiadiazine thiones .
Computational and Predictive Analyses
Molecular Docking
Docking studies of active thiadiazine thiones revealed strong interactions with μOR’s transmembrane domain (binding energy: −8.2 to −9.6 kcal/mol). Key residues involved include Asp147 (hydrogen bonding) and Trp293 (π–π stacking).
ADMET Profiling
Predicted properties for hypothetical 5-hydroxypyrimidine-2(1H)-thione derivatives:
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Absorption: High gastrointestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg).
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